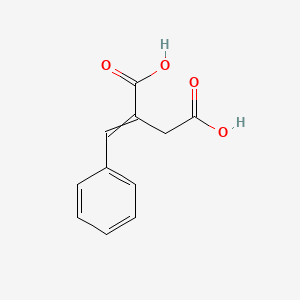

2-(Phenylmethylene)butanedioic acid

Overview

Description

2-(Phenylmethylene)butanedioic acid, also known as benzylidenesuccinic acid, is an organic compound. It has a CAS Number of 5653-88-3 and a molecular weight of 206.2 . The IUPAC name for this compound is (2Z)-2-benzylidenebutanedioic acid .

Molecular Structure Analysis

The molecular formula of this compound is C11H10O4 . The InChI code for this compound is 1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6- .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications

Plant Defense Enhancement

2-(Phenylmethylene)butanedioic acid is closely related to compounds like 2,3-butanediol, which have been found to elicit plant systemic defense responses. Specifically, stereoisomers of 2,3-butanediol, produced by root-associated bacteria, have demonstrated the ability to significantly reduce the incidence of viruses in plants like pepper. This indicates potential applications in enhancing plant immunity against various pathogens (Kong et al., 2018).

Nanotechnology and Material Science

The compound finds relevance in the field of nanotechnology and material science. It has been used in the synthesis of water-soluble block copolymers, which are significant in creating responsive micelles and nanogels. These have potential biomedical applications, such as in the development of smart nanocarriers (Jin et al., 2010).

Chemical Synthesis and Catalysis

In chemical synthesis, derivatives of butanedioic acid, like this compound, are used as building blocks for various coordination complexes. These complexes are beneficial in processes like the degradation of organic pollutants, showcasing their utility in environmental applications (Lu et al., 2021).

Renewable Chemicals and Biofuels

There's significant interest in using derivatives of butanedioic acid in the production of renewable chemicals and biofuels. Compounds like 2,3-butanediol can be derived from biomass and have applications in synthesizing basic and fine chemicals, including biofuels (Drabo et al., 2017).

Construction and Material Enhancement

Interestingly, butanedioic acid derivatives have also found application in the construction industry. Succinic acid, a derivative, when added to concrete, enhances its compression strength, indicating potential uses in construction materials (Parashar et al., 2021).

Biochemical Engineering

In the field of biochemical engineering, derivatives of butanedioic acid are being explored for the direct production of chemicals like 1,4-butanediol from renewable resources. This represents a shift towards more sustainable chemical production processes (Yim et al., 2011).

Gasoline and Solvent Production

Moreover, 2,3-butanediol, related to this compound, can be converted into high-value products like gasoline, solvents, and fuel additives, demonstrating its role in sustainable energy and material production (Harvey et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It has been suggested that the compound may have hypoglycemic activity , indicating potential targets within glucose regulation pathways.

Mode of Action

Its potential hypoglycemic activity suggests that it may interact with targets involved in glucose metabolism

Biochemical Pathways

Given its potential hypoglycemic activity, it may influence pathways related to glucose metabolism . More research is needed to identify the specific pathways and their downstream effects.

Pharmacokinetics

Its chemical properties such as melting point, boiling point, and density have been reported These properties can influence its bioavailability and pharmacokinetics

Result of Action

Its potential hypoglycemic activity suggests it may have effects on glucose levels within cells

properties

IUPAC Name |

2-benzylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYILORDWJFEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963573 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46427-07-0 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

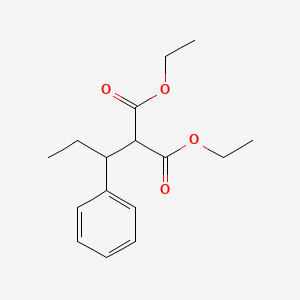

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives important in pharmaceutical research?

A: Asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives plays a crucial role in synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals. Specifically, this method was employed in the development of a Renin inhibitor. [, ] Renin inhibitors are a class of drugs used to treat hypertension by targeting the renin-angiotensin system. The ability to selectively produce a single enantiomer of a drug is critical, as different enantiomers can exhibit different pharmacological activities, potencies, and even toxicities.

Q2: What structural modifications of 2-benzylidenesuccinic acid have been explored for potential insulinotropic activity?

A: Researchers investigated the synthesis and insulinotropic activity of various 2-benzylidenesuccinic acid derivatives. [] They introduced modifications to the parent structure, including substitutions on the benzene ring (e.g., fluorine) and variations in the ester groups. These structural changes aimed to identify compounds with enhanced hypoglycemic activity and potential as prandial glucose regulators for treating type 2 diabetes.

Q3: What analytical techniques were used to confirm the structure of synthesized 2-benzylidenesuccinic acid derivatives?

A: The synthesized 2-benzylidenesuccinic acid derivatives were characterized using a combination of spectroscopic methods. These included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [] These techniques provided complementary information about the structure and purity of the synthesized compounds, ensuring their accurate identification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)

![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)